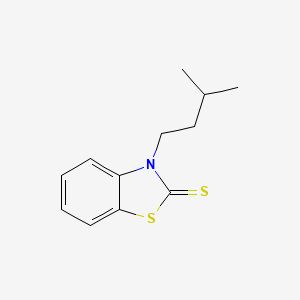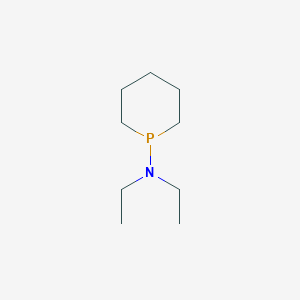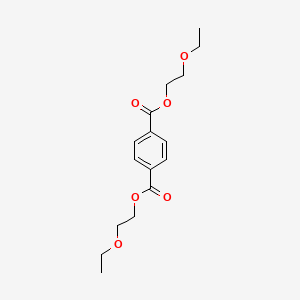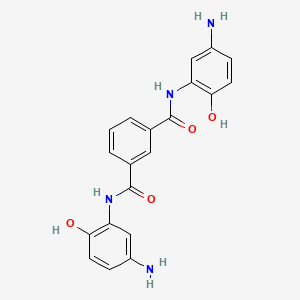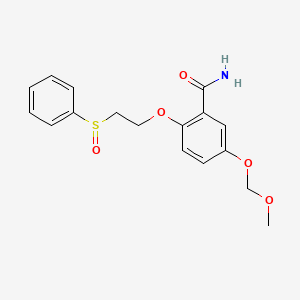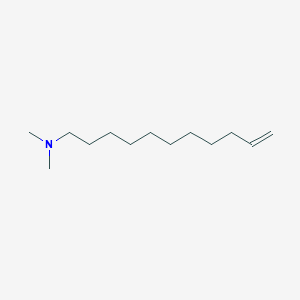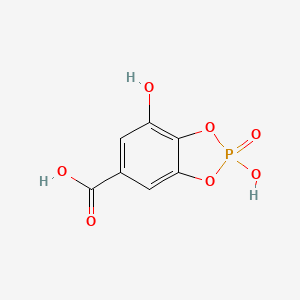
3,4,4-trichloro-2-(dichloromethylidene)but-3-enoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,4-trichloro-2-(dichloromethylidene)but-3-enoic acid is a chlorinated organic compound with the molecular formula C5H2Cl5O2. This compound is characterized by the presence of multiple chlorine atoms and a dichloromethylidene group, making it a highly reactive molecule. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4-trichloro-2-(dichloromethylidene)but-3-enoic acid typically involves the chlorination of butenoic acid derivatives. One common method is the chlorination of 3-butenoic acid with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the molecule.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,4-trichloro-2-(dichloromethylidene)but-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,4,4-trichloro-2-(dichloromethylidene)but-3-enoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of chlorinated derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 3,4,4-trichloro-2-(dichloromethylidene)but-3-enoic acid involves its reactivity with various molecular targets. The presence of multiple chlorine atoms and the dichloromethylidene group makes it highly electrophilic, allowing it to react with nucleophiles in biological systems. These reactions can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,4-trichloro-2-(chloromethylidene)but-3-enoic acid
- 3,4,4-trichloro-2-(bromomethylidene)but-3-enoic acid
- 3,4,4-trichloro-2-(fluoromethylidene)but-3-enoic acid
Uniqueness
3,4,4-trichloro-2-(dichloromethylidene)but-3-enoic acid is unique due to the presence of the dichloromethylidene group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific applications where such reactivity is desired.
Propriétés
Numéro CAS |
34644-12-7 |
|---|---|
Formule moléculaire |
C5HCl5O2 |
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
3,4,4-trichloro-2-(dichloromethylidene)but-3-enoic acid |
InChI |
InChI=1S/C5HCl5O2/c6-2(4(9)10)1(3(7)8)5(11)12/h(H,11,12) |
Clé InChI |
WWEOKTLGYRFGAM-UHFFFAOYSA-N |
SMILES canonique |
C(=C(Cl)Cl)(C(=C(Cl)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14696338.png)
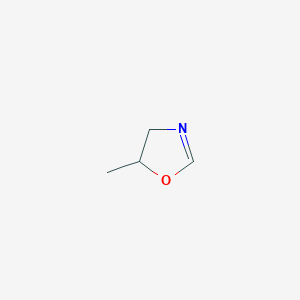
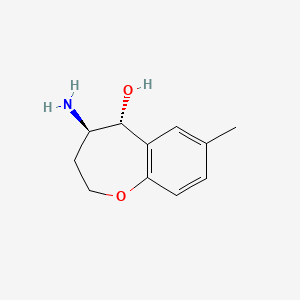
![Ethyl [(2-aminophenyl)carbamothioyl]carbamate](/img/structure/B14696360.png)
